1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

physicochemical_properties logP lipophilicity

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1249944-44-2, molecular formula C₇H₁₃N₃O₂S, MW 203.26 g/mol) is a heterocyclic small molecule belonging to the pyrazole-4-sulfonamide class. Featuring a 3,5-dimethylpyrazole core bearing a primary sulfonamide (-SO₂NH₂) at the 4-position and an N1-ethyl substituent, this compound is commercially supplied as a chemical building block.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26
CAS No. 1249944-44-2
Cat. No. B2919384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS1249944-44-2
Molecular FormulaC7H13N3O2S
Molecular Weight203.26
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)S(=O)(=O)N)C
InChIInChI=1S/C7H13N3O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3,(H2,8,11,12)
InChIKeyBWDPJUPWEIZDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1249944-44-2): A Specialized Pyrazole-4-Sulfonamide Building Block for Medicinal Chemistry


1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1249944-44-2, molecular formula C₇H₁₃N₃O₂S, MW 203.26 g/mol) is a heterocyclic small molecule belonging to the pyrazole-4-sulfonamide class . Featuring a 3,5-dimethylpyrazole core bearing a primary sulfonamide (-SO₂NH₂) at the 4-position and an N1-ethyl substituent, this compound is commercially supplied as a chemical building block [1]. It is primarily utilized as a synthetic intermediate for constructing more complex sulfonamide-containing drug candidates, where the primary sulfonamide group serves as a versatile functional handle for further derivatization through N-alkylation, acylation, or sulfonylation reactions [2].

Why 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide Cannot Be Casually Substituted by In-Class Analogs


Within the pyrazole-4-sulfonamide family, even subtle changes in N1-substitution fundamentally alter key molecular properties [1]. The target compound possesses a computed logP of -0.305 and a molecular weight of 203.26 g/mol, whereas its direct N1-H analog, 3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-54-3), exhibits a substantially higher logP of 1.455 [2], reflecting a nearly 60-fold difference in predicted lipophilicity. Similarly, the N1-methyl analog 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0, MW 189.24 g/mol ) presents a distinct steric profile at the pyrazole N1 position. The primary sulfonamide of the target compound (two H-bond donors ) provides a hydrogen-bonding capacity distinct from N,N-disubstituted sulfonamide derivatives, directly influencing reactivity during parallel medicinal chemistry library synthesis and downstream pharmacokinetic properties [3].

Quantitative Differentiation Evidence for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide Against Closest Analogs


N1-Ethyl vs. N1-H Analog: A ~60-Fold Lipophilicity Differential

When selecting a pyrazole-4-sulfonamide building block, logP is a critical determinant of downstream compound solubility and permeability. The target compound, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, has a computed logP of -0.305 . In contrast, its direct N1-H analog, 3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-54-3), displays a computed logP of 1.455 [1]. This represents a difference of 1.76 log units, corresponding to a predicted ~58-fold greater octanol/water partition coefficient for the N1-H analog.

physicochemical_properties logP lipophilicity drug_design ADME

N1-Ethyl vs. N1-Methyl: Molecular Weight and Steric Differentiation

The target compound (MW = 203.26 g/mol ) carries an N1-ethyl group, distinguishing it from the N1-methyl analog 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0, MW = 189.24 g/mol ). The 14.02 Da mass difference corresponds to one methylene (-CH₂-) unit. While this appears modest, the N1-ethyl group introduces additional conformational flexibility and steric bulk at the pyrazole 1-position, which can influence binding pocket occupancy in target proteins and alter the reactivity of the adjacent sulfonamide during chemical derivatization.

molecular_weight steric_bulk N1_substitution SAR building_block

Primary Sulfonamide H-Bond Donor Capacity vs. N,N-Disubstituted Analogs

The target compound bears a primary sulfonamide (-SO₂NH₂) with two hydrogen atoms on the sulfonamide nitrogen, providing 1 H-bond donor and 3 H-bond acceptors . In contrast, N,N-disubstituted analogs such as 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1005847-38-0 [1]) possess a tertiary sulfonamide with zero H-bond donors. The primary sulfonamide of the target compound enables hydrogen bond donor interactions with biological targets (e.g., enzyme active sites) that are sterically inaccessible to N,N-disubstituted variants, while also serving as a synthetic handle for selective mono-functionalization in library synthesis [2].

hydrogen_bond_donor primary_sulfonamide medicinal_chemistry target_engagement solubility

Kinase Inhibitory Potential: Class-Level Evidence from JNK/BRAF Screening of Ethyl Pyrazole-4-Sulfonamide Derivatives

While direct IC₅₀ data for the exact target compound against specific kinases is not publicly available, closely related ethyl pyrazole-4-sulfonamide derivatives have demonstrated nanomolar potency against JNK and BRAF(V600E) kinases [1]. In a 2024 study, compound 23d (structurally related ethyl pyrazole-4-sulfonamide) showed IC₅₀ = 2 nM against JNK1, compound 23c exhibited IC₅₀ = 57 nM against JNK2, and compound 23b achieved IC₅₀ = 125 nM (JNK2) and 98 nM (BRAF V600E) [1]. These data establish that the ethyl pyrazole-4-sulfonamide scaffold, of which the target compound is a core building block, is pharmacologically competent for kinase inhibitor design. The target compound's primary sulfonamide provides a derivatizable handle that enables exploration of this SAR space.

kinase_inhibition JNK BRAF_V600E anticancer pyrazole_sulfonamide

Antiproliferative Class-Level Evidence: Pyrazole-4-Sulfonamides Against Cancer Cell Lines

A study by Mert et al. (2014) demonstrated that pyrazole-4-sulfonamide derivatives exhibit cell-selective antiproliferative effects against C6 rat brain tumor cells, with broad-spectrum antitumor activity comparable to 5-fluorouracil and cisplatin [1]. Additionally, a direct comparative study of derivative series from 3,5-dimethyl-1H-pyrazole-4-sulfonamide and its close N1-methyl analog, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, revealed divergent antiproliferative activity profiles against U937 lymphoma cells, demonstrating that N1-substitution directly modulates biological activity . The target compound, with its distinct N1-ethyl group, occupies a unique position between these two substitution patterns.

antiproliferative C6_glioma U937_lymphoma pyrazole_sulfonamide anticancer

Commercial Supply Differentiation: Purity Specifications and GHS Safety Profile

The target compound is commercially available from multiple suppliers at a standard purity of ≥95% . Fluorochem reports specific GHS classifications for this compound: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a GHS07 signal word 'Warning' . This safety profile is consistent with the primary sulfonamide functionality and differs from N,N-disubstituted analogs where the absence of free sulfonamide NH may alter toxicological properties. For procurement decisions, the compound requires storage sealed in dry conditions at 2–8°C , a specification that may differ from more stable N-alkylated sulfonamide analogs.

purity GHS_classification procurement supply_chain quality_specifications

Optimal Application Scenarios for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide in Research and Procurement


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries

The target compound is optimally deployed as a versatile building block for generating focused libraries targeting kinases, particularly JNK and BRAF(V600E). Its primary sulfonamide (-SO₂NH₂) serves as a reactive handle for introducing diverse N-substituents via parallel synthesis, enabling rapid SAR exploration. Evidence from closely related ethyl pyrazole-4-sulfonamide derivatives demonstrates nanomolar potency (IC₅₀ values as low as 2 nM against JNK1) achievable with appropriate sulfonamide derivatization [1]. Researchers prioritizing JNK or BRAF pathway targets should select this compound over N,N-disubstituted analogs when a free sulfonamide is required for key H-bond donor interactions with the kinase hinge or catalytic residues.

Lead Optimization: Fine-Tuning logP via N1-Alkyl Variation

For medicinal chemistry programs where balancing lipophilicity is critical, this compound occupies a strategic position in the N1-substitution series. With a logP of -0.305 [1], it provides an intermediate lipophilicity between the more hydrophilic unsubstituted pyrazole-4-sulfonamide (logP ≈ -0.568 [2]) and the significantly more lipophilic N1-H-3,5-dimethyl analog (logP = 1.455 [3]). This position allows medicinal chemists to tune logP incrementally when moving from N1-H to N1-methyl to N1-ethyl scaffolds, making this compound the logical choice when the N1-methyl analog is insufficiently lipophilic but the N1-H analog is too polar.

Chemical Biology: Primary Sulfonamide Probe Development

The primary sulfonamide group of this compound is a recognized pharmacophore for carbonic anhydrase (CA) inhibition and other metalloenzyme targets. Unlike N,N-disubstituted sulfonamides that lose the critical -SO₂NH₂ zinc-binding motif, this compound retains the full H-bond donor/acceptor capacity required for target engagement [1]. Researchers developing chemical probes for hCA isoforms or other sulfonamide-binding targets should procure this compound when a derivatizable pyrazole scaffold with a free primary sulfonamide is required as a starting point for probe optimization.

Procurement: Building Block Acquisition for Parallel Medicinal Chemistry Workflows

The compound is commercially supplied at ≥95% purity from multiple vendors with documented analytical characterization [1][2]. For parallel medicinal chemistry (PMC) workflows, the primary sulfonamide offers orthogonal reactivity to the pyrazole ring, enabling selective derivatization without protecting group strategies. The well-defined GHS safety profile (H302, H315, H319, H335; storage at 2–8°C [1]) informs laboratory handling protocols. Procurement officers should note that the compound's storage requirements (refrigerated, sealed dry) may differ from more stable N-alkylated sulfonamide analogs, impacting inventory management and cost planning.

Quote Request

Request a Quote for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.